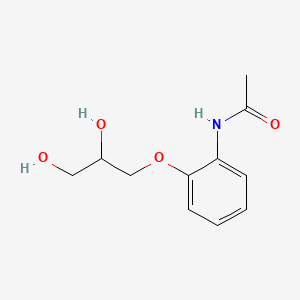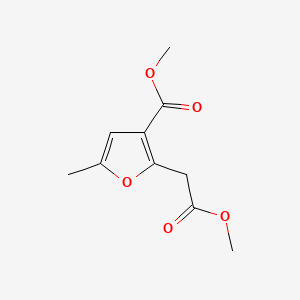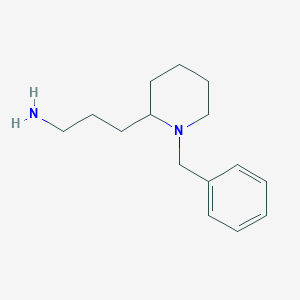
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide is a chemical compound with the molecular formula C20H16N2O6S2. It is known for its unique structure, which includes a benzofurazan core substituted with two (4-methylphenyl)sulfonyl groups and an oxide group.
Méthodes De Préparation
The synthesis of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide typically involves the reaction of benzofurazan with (4-methylphenyl)sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofurazan core or the (4-methylphenyl)sulfonyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions and binding to specific receptor sites. The exact molecular pathways depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-, 1-oxide can be compared with other similar compounds, such as:
Benzofurazan, 4,7-bis((4-methylphenyl)sulfonyl)-: Lacks the oxide group, leading to different chemical properties and reactivity.
Benzofurazan, 4,7-bis((4-chlorophenyl)sulfonyl)-:
Benzofurazan, 4,7-bis((4-nitrophenyl)sulfonyl)-:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxide group, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
53619-79-7 |
|---|---|
Formule moléculaire |
C20H16N2O6S2 |
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
4,7-bis-(4-methylphenyl)sulfonyl-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C20H16N2O6S2/c1-13-3-7-15(8-4-13)29(24,25)17-11-12-18(20-19(17)21-28-22(20)23)30(26,27)16-9-5-14(2)6-10-16/h3-12H,1-2H3 |
Clé InChI |
KYPKSNSADFFYFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C3=[N+](ON=C23)[O-])S(=O)(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


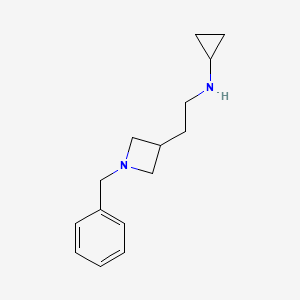
![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
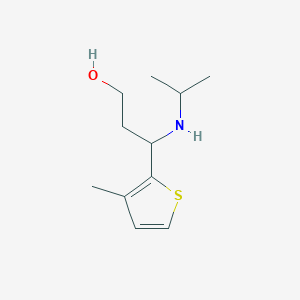
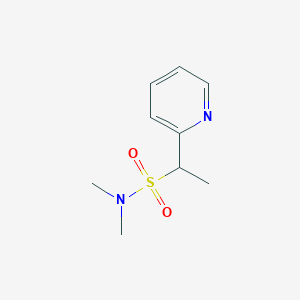
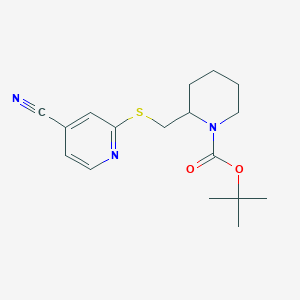
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

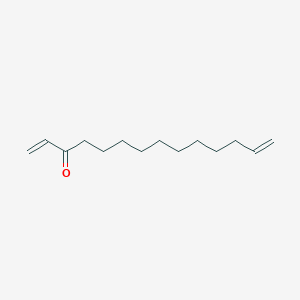

![2H-Imidazo[4,5-g][1,3]benzothiazole](/img/structure/B13961264.png)
